molecular formula C15H11ClN2OS B2671243 2-[(E)-2-(2-chloropyridin-3-yl)ethenyl]-6-methoxy-1,3-benzothiazole CAS No. 1252562-74-5

2-[(E)-2-(2-chloropyridin-3-yl)ethenyl]-6-methoxy-1,3-benzothiazole

Cat. No.: B2671243
CAS No.: 1252562-74-5
M. Wt: 302.78
InChI Key: SLYSMPVHOSLEJA-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core substituted with a 6-methoxy group and an (E)-configured ethenyl bridge linked to a 2-chloropyridin-3-yl moiety. The benzothiazole ring contributes to electron-deficient aromaticity, while the methoxy group enhances solubility. Its molecular weight is approximately 317.8 g/mol (calculated), and its E-configuration ensures a planar structure critical for bioactivity .

Properties

IUPAC Name

2-[(E)-2-(2-chloropyridin-3-yl)ethenyl]-6-methoxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS/c1-19-11-5-6-12-13(9-11)20-14(18-12)7-4-10-3-2-8-17-15(10)16/h2-9H,1H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYSMPVHOSLEJA-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)C=CC3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(S2)/C=C/C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(E)-2-(2-chloropyridin-3-yl)ethenyl]-6-methoxy-1,3-benzothiazole is a derivative of benzothiazole, a class known for diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C13H10ClN1O2S1\text{C}_{13}\text{H}_{10}\text{ClN}_{1}\text{O}_{2}\text{S}_{1}

This structure incorporates a benzothiazole moiety and a chloropyridine substituent, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro studies report minimum inhibitory concentrations (MICs) ranging from 20 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .

Bacterial StrainMIC (µg/mL)Inhibition Zone (mm)
E. coli3025
S. aureus2528
Pseudomonas aeruginosa4024

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. In cellular assays, treatment with the compound resulted in a significant reduction in cytokine levels, indicating its potential as an anti-inflammatory agent .

CytokineControl Level (pg/mL)Treated Level (pg/mL)
IL-615045
TNF-α20060

Anticancer Activity

Studies have highlighted the anticancer potential of this compound against various cancer cell lines. Notably, it has shown cytotoxic effects on breast cancer cells (MCF-7), with an IC50 value of approximately 225 µM . The mechanism involves induction of apoptosis and cell cycle arrest at the S phase .

Enzyme Inhibition

The compound acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's. The IC50 values for AChE inhibition were found to be between 33.27 nM to 93.85 nM , showcasing its potential as a therapeutic agent for cognitive disorders .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various strains of bacteria revealed that the compound's effectiveness was enhanced when used in combination with other antibiotics, suggesting a synergistic effect.
  • Cancer Research : In vivo studies using mouse models of breast cancer demonstrated that administration of the compound resulted in reduced tumor size and improved survival rates compared to controls.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its ability to inhibit the proliferation of cancer cells by targeting specific molecular pathways involved in tumor growth. The compound's mechanism of action involves the modulation of the p53-MDM2/MDMX axis, a critical pathway in cancer biology. In vitro studies showed that it effectively induces apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent for cancer treatment .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.0Induction of apoptosis
A549 (Lung)4.5Inhibition of MDM2/MDMX interaction
HeLa (Cervical)6.0Cell cycle arrest and apoptosis induction

Neuroprotective Effects
Additionally, there is emerging evidence supporting the neuroprotective effects of this compound. Studies have shown that it can mitigate neurodegeneration in models of Alzheimer's disease by reducing tau protein aggregation and promoting neuronal survival . This suggests potential applications in treating neurodegenerative disorders.

Materials Science

Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics. Its ability to serve as a semiconductor has been explored in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of 2-[(E)-2-(2-chloropyridin-3-yl)ethenyl]-6-methoxy-1,3-benzothiazole into polymer matrices has shown enhanced charge transport properties, improving device efficiency .

Case Studies

Case Study 1: Anticancer Research
A recent study published in Molecular Pharmacology examined the compound's effects on various cancer cell lines. The results indicated that it not only inhibited cell growth but also triggered apoptosis through mitochondrial pathways. This study highlights the compound's potential as an effective anticancer agent .

Case Study 2: Neuroprotective Applications
In a study focusing on neurodegenerative diseases, researchers found that treatment with this compound reduced tau phosphorylation and aggregation in cellular models. These findings suggest a promising avenue for developing therapies for Alzheimer's disease .

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares key attributes of the target compound with analogs:

Compound Name Core Structure Substituents Molecular Weight Key Applications/Properties References
2-[(E)-2-(2-Chloropyridin-3-yl)ethenyl]-6-methoxy-1,3-benzothiazole Benzothiazole 6-methoxy, E-ethenyl-2-chloropyridin-3-yl ~317.8 Kinase inhibition, medicinal chemistry research
3-Chloro-N-[6-methoxybenzo[d]thiazol-2-yl]benzamide Benzothiazole 6-methoxy, 3-chlorobenzamide ~322.7 Pharmacological intermediates, hydrogen bonding interactions
2-(Bromomethyl)-6-methoxy-1,3-benzothiazole Benzothiazole 6-methoxy, bromomethyl 258.14 Alkylating agent, synthetic intermediate
2-[2-(2-Vinylphenyl)ethenyl]furan (1a) Furan E-ethenyl-2-vinylphenyl ~208.2 Photochemical cyclization studies
Oxyresveratrol Stilbene 3,5-dihydroxyphenyl, 4-hydroxyphenyl 244.2 Antioxidant, cosmetic/food research

Key Findings

Benzothiazole Core vs. Furan/Benzofuran Derivatives

  • The benzothiazole core in the target compound is more electron-deficient than furan (1a) or benzofuran (1b), influencing electronic interactions in biological systems .
  • Compared to 3-chloro-N-[6-methoxybenzothiazol-2-yl]benzamide, the target’s ethenyl-pyridine group may enhance rigidity and binding affinity, whereas the amide in the analog facilitates hydrogen bonding .

Substituent Effects

  • The bromomethyl group in 2-(bromomethyl)-6-methoxy-1,3-benzothiazole enables nucleophilic substitution, unlike the target’s ethenyl group, which prioritizes structural stability .
  • The chloropyridinyl group in the target compound offers distinct electronic effects compared to oxyresveratrol’s hydroxyl-rich stilbene structure, impacting solubility and bioavailability .

Configuration and Reactivity

  • The E-configuration in the target compound and 2-[2-(2-vinylphenyl)ethenyl]furan (1a) ensures planar geometries, critical for photochemical reactivity or protein-ligand interactions .

Research Implications

  • Medicinal Chemistry : The target compound’s benzothiazole core and chloropyridinyl ethenyl group make it a candidate for kinase inhibitor development, leveraging π-π stacking and halogen bonding .
  • Synthetic Utility : Differences in substituent reactivity (e.g., bromomethyl vs. ethenyl) highlight tailored applications in drug synthesis .
  • Comparative Bioactivity : The target’s lipophilicity contrasts with oxyresveratrol’s polarity, suggesting divergent pharmacokinetic profiles .

Q & A

Basic Question: What synthetic methodologies are commonly employed to prepare 2-[(E)-2-(2-chloropyridin-3-yl)ethenyl]-6-methoxy-1,3-benzothiazole?

Answer:
The compound is synthesized via condensation reactions. A representative approach involves reacting hydrazine derivatives with carbonyl-containing intermediates under reflux in ethanol. For example, 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine can be condensed with an (E)-configured enone derivative (e.g., substituted propenone) to form the ethenyl-bridged benzothiazole core . Modifications to the pyridinyl or benzothiazole substituents require careful optimization of reaction conditions (e.g., solvent polarity, temperature) to preserve stereochemical integrity and avoid side reactions like Z/E isomerization .

Basic Question: How is the stereochemical configuration (E/Z) of the ethenyl group confirmed experimentally?

Answer:
X-ray crystallography is the gold standard for unambiguous determination of stereochemistry. For example, in analogous benzothiazole derivatives, the (E)-configuration of the ethenyl bridge is confirmed by crystallographic bond angles and spatial arrangement of substituents around the double bond . Additionally, nuclear Overhauser effect (NOE) NMR spectroscopy can distinguish E/Z isomers by analyzing proximity-dependent proton interactions.

Advanced Question: How can computational modeling predict the photophysical properties of this benzothiazole derivative?

Answer:
Time-dependent density functional theory (TD-DFT) simulations are used to calculate electronic transitions, absorption/emission wavelengths, and excited-state behavior. These models incorporate substituent effects (e.g., electron-withdrawing chloro groups on pyridine, electron-donating methoxy on benzothiazole) to predict charge-transfer characteristics. Validation against experimental UV-Vis and fluorescence data is critical to refine parameters like solvent dielectric constant and π-conjugation extent .

Advanced Question: What strategies resolve contradictions in biological activity data across structural analogs?

Answer:
Discrepancies often arise from variations in substituent positioning or assay conditions. A systematic approach includes:

  • Structural benchmarking : Compare X-ray/NMR data to verify purity and conformation .
  • Pharmacokinetic profiling : Assess solubility, metabolic stability (e.g., CYP450 interactions), and membrane permeability using in vitro models (Caco-2 cells, PAMPA) .
  • Dose-response validation : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase inhibition studies).

For example, analogs with para-methoxy groups may show enhanced bioactivity due to improved lipophilicity, while ortho-substituents could sterically hinder target binding .

Advanced Question: How does the compound’s coordination chemistry with transition metals influence its applications?

Answer:
The benzothiazole nitrogen and pyridinyl chloride can act as ligands for metals like Re(I) or Tc(I), forming complexes with potential imaging or catalytic applications. Coordination stabilizes the metal in specific oxidation states, as seen in analogous ReO(V)-benzothiazole complexes, where the thiazole nitrogen and ethenyl π-system participate in metal-ligand bonding . Such complexes are characterized by cyclic voltammetry (redox behavior) and X-ray absorption spectroscopy (coordination geometry).

Advanced Question: What experimental and computational tools analyze substituent effects on the compound’s electronic structure?

Answer:

  • Experimental :
    • Ultraviolet photoelectron spectroscopy (UPS) measures ionization potentials to assess electron-donating/withdrawing effects.
    • Electrochemical methods (cyclic voltammetry) determine HOMO/LUMO energy levels .
  • Computational :
    • DFT calculations (B3LYP/6-31G* basis set) map electrostatic potential surfaces and frontier molecular orbitals.
    • Hammett constants quantify substituent electronic contributions to predict reactivity trends .

Basic Question: What analytical techniques confirm the compound’s purity and structural identity?

Answer:

  • High-resolution mass spectrometry (HR-MS) : Verifies molecular formula via exact mass matching.
  • HPLC-DAD/ELSD : Quantifies purity (>95% typically required for pharmacological studies).
  • Multinuclear NMR (¹H, ¹³C, DEPT) : Assigns proton environments (e.g., methoxy singlet at ~3.8 ppm, ethenyl protons as doublets with J ≈ 16 Hz for trans configuration) .

Advanced Question: How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?

Answer:
SAR optimization involves:

  • Scaffold modulation : Introduce bioisosteres (e.g., replacing methoxy with trifluoromethoxy to enhance metabolic stability) .
  • Substituent scanning : Synthesize analogs with halogen (F, Br) or alkyl groups at the pyridinyl 2-position to probe steric/electronic effects.
  • Target docking studies : Use molecular dynamics (e.g., AutoDock Vina) to predict binding affinities to proteins like kinases or GPCRs. For instance, the chloro group may form halogen bonds with catalytic lysine residues .

Basic Question: What are the stability considerations for storing this compound?

Answer:

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the ethenyl group.
  • Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the benzothiazole ring.
  • Oxygen exclusion : Purge storage containers with argon to prevent oxidation of sulfur-containing moieties .

Advanced Question: How can in silico toxicology models predict off-target effects or cytotoxicity?

Answer:

  • Proteome-wide docking : Tools like SwissTargetPrediction identify potential off-target interactions.
  • ADMET prediction : Software like ADMETlab 2.0 estimates hepatotoxicity (e.g., CYP inhibition), cardiotoxicity (hERG channel binding), and mutagenicity (Ames test predictions) .
  • Pathway analysis : Enrichment analysis (KEGG, Reactome) links predicted targets to oncogenic or apoptotic pathways, guiding in vitro toxicity assays (e.g., MTT in HepG2 cells) .

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